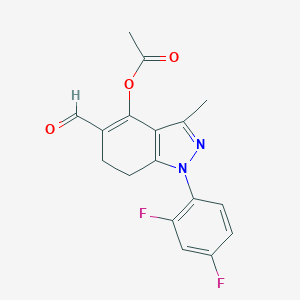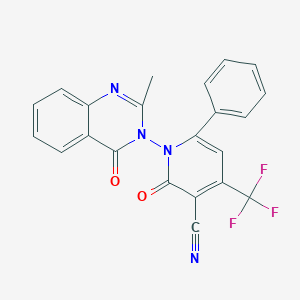![molecular formula C23H16ClN3O2 B289528 [5-Benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone](/img/structure/B289528.png)
[5-Benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorobenzyl Substitution: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles, which may have different biological activities.
Substitution: The chlorobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in numerous ways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known to inhibit the growth of various pathogens, making them valuable in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Triazole derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in pathogens.
相似化合物的比较
Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone: Lacks the benzoyl group but has similar biological activities.
5-benzoyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-ylmethanone: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
The presence of both the benzoyl and chlorobenzyl groups in 5-benzoyl-1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-ylmethanone makes it unique. These groups can enhance the compound’s binding affinity to molecular targets and improve its overall biological activity compared to similar compounds.
属性
分子式 |
C23H16ClN3O2 |
|---|---|
分子量 |
401.8 g/mol |
IUPAC 名称 |
[5-benzoyl-1-[(4-chlorophenyl)methyl]triazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H16ClN3O2/c24-19-13-11-16(12-14-19)15-27-21(23(29)18-9-5-2-6-10-18)20(25-26-27)22(28)17-7-3-1-4-8-17/h1-14H,15H2 |
InChI 键 |
OTMLFTSAWYRONC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]leucine](/img/structure/B289460.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

